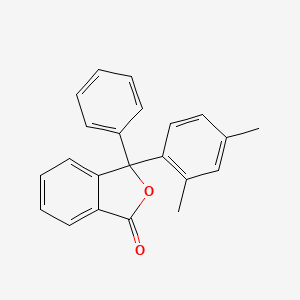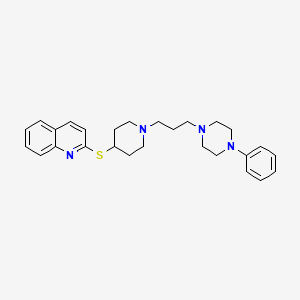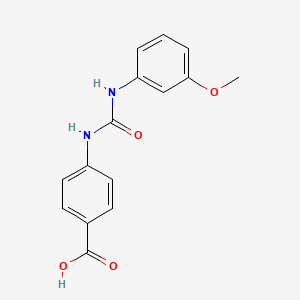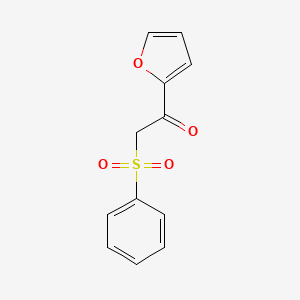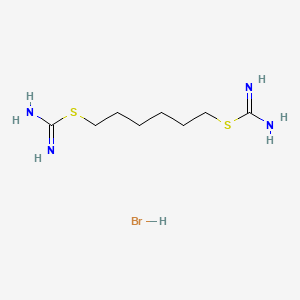
1,2-Dithiolane-4-carboxylicacid,3-amino-5-thioxo-,methylester(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dithiolane-4-carboxylicacid,3-amino-5-thioxo-,methylester(9CI) is a complex organic compound with a unique structure that includes a dithiolane ring, a carboxylic acid group, an amino group, and a thioxo group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dithiolane-4-carboxylicacid,3-amino-5-thioxo-,methylester(9CI) typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions to form the dithiolane ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
1,2-Dithiolane-4-carboxylicacid,3-amino-5-thioxo-,methylester(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
1,2-Dithiolane-4-carboxylicacid,3-amino-5-thioxo-,methylester(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly thioredoxin reductase.
Medicine: Explored for its anticancer properties due to its ability to induce oxidative stress in cancer cells.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The compound exerts its effects primarily through the inhibition of thioredoxin reductase, an enzyme involved in maintaining cellular redox homeostasis. By inhibiting this enzyme, the compound induces oxidative stress in cells, leading to cell death, particularly in cancer cells. The molecular targets and pathways involved include the thioredoxin system and related redox-sensitive signaling pathways.
相似化合物的比较
Similar Compounds
Asparagusic Acid: Another dithiolane-containing compound with different biological activities.
Lipoic Acid: A well-known antioxidant with a similar dithiolane ring structure.
Uniqueness
1,2-Dithiolane-4-carboxylicacid,3-amino-5-thioxo-,methylester(9CI) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike asparagusic acid and lipoic acid, this compound has shown selective inhibition of thioredoxin reductase, making it a promising candidate for anticancer research .
属性
分子式 |
C5H7NO2S3 |
|---|---|
分子量 |
209.3 g/mol |
IUPAC 名称 |
methyl 3-amino-5-sulfanylidenedithiolane-4-carboxylate |
InChI |
InChI=1S/C5H7NO2S3/c1-8-4(7)2-3(6)10-11-5(2)9/h2-3H,6H2,1H3 |
InChI 键 |
DAJIMVNWGOQFOP-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1C(SSC1=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


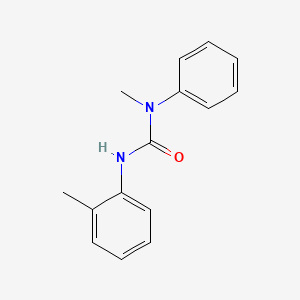
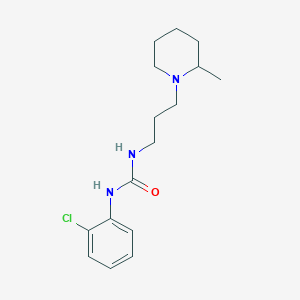
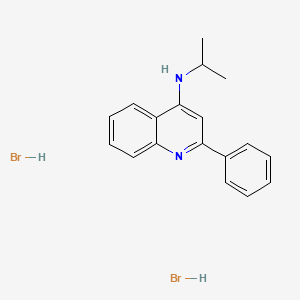
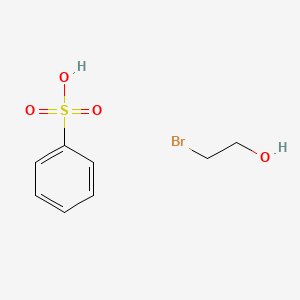
![ethyl 4-benzyl-1-([1,1'-biphenyl]-4-ylcarbonyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11947474.png)
![2-phenyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}acetamide](/img/structure/B11947477.png)
